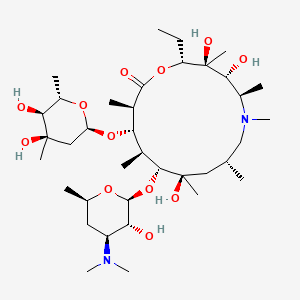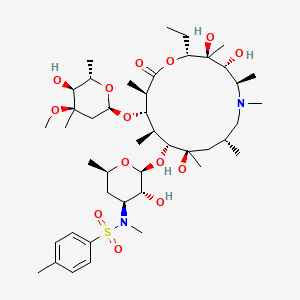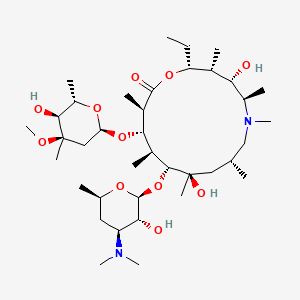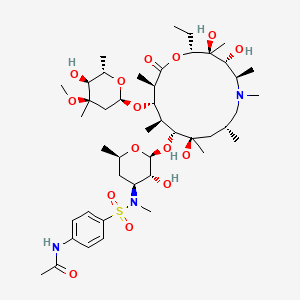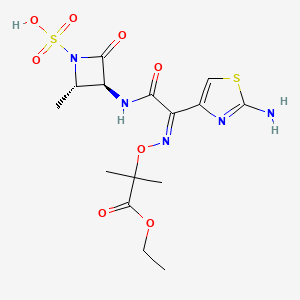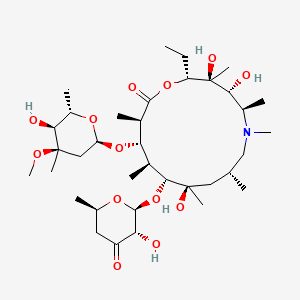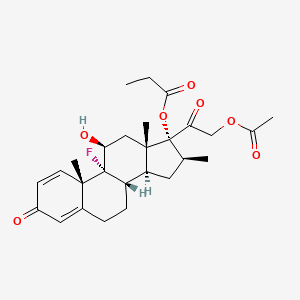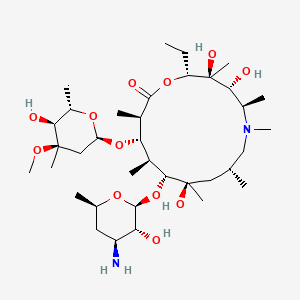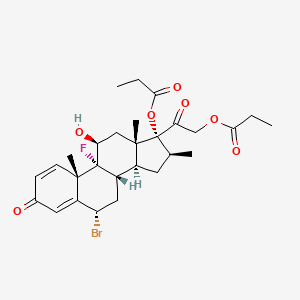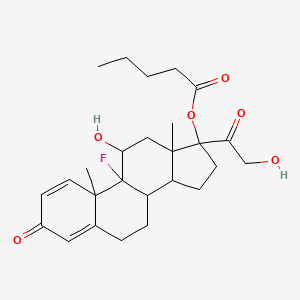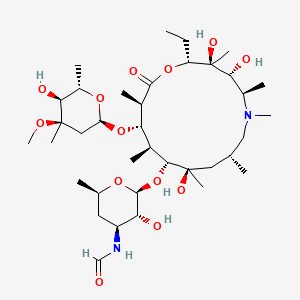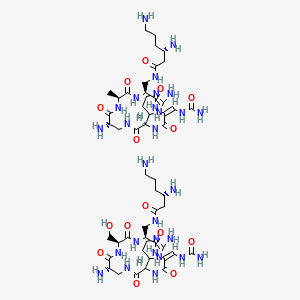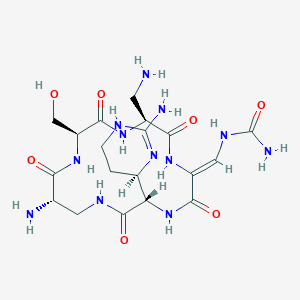
Cefoperazone Impurity B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cefoperazone Impurity B is a byproduct or degradation product associated with the antibiotic cefoperazone. Cefoperazone is a third-generation cephalosporin antibiotic used to treat a variety of bacterial infections. Impurities such as this compound are often studied to ensure the safety, efficacy, and stability of the pharmaceutical product .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Cefoperazone Impurity B involves the synthesis of cefoperazone, followed by the isolation and identification of its impurities. The synthetic route typically includes the following steps:
Fermentation: The initial step involves the fermentation process to produce the core cephalosporin structure.
Chemical Modification: The core structure undergoes various chemical modifications to introduce specific functional groups.
Isolation of Impurities: During the synthesis of cefoperazone, impurities such as this compound are formed.
Industrial Production Methods: In industrial settings, the production of cefoperazone and its impurities involves large-scale fermentation and chemical synthesis. The process includes:
Fermentation: Large bioreactors are used for the fermentation process to produce the cephalosporin core.
Chemical Synthesis: The core structure is chemically modified in large reactors.
Purification: Impurities are separated and purified using advanced chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions: Cefoperazone Impurity B undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized products.
Reduction: Reduction reactions can convert certain functional groups within the molecule.
Substitution: Substitution reactions can occur, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones .
Scientific Research Applications
Cefoperazone Impurity B has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the stability and degradation of cefoperazone.
Biology: Helps in understanding the metabolic pathways and degradation mechanisms of cephalosporin antibiotics.
Medicine: Ensures the safety and efficacy of cefoperazone by identifying and quantifying impurities.
Industry: Used in quality control processes to monitor the purity of cefoperazone during production.
Mechanism of Action
Comparison with Similar Compounds
Cefoperazone Impurity A: Another impurity associated with cefoperazone, differing in its chemical structure and properties.
Cefoperazone Impurity C: Similar to Impurity B but with distinct functional groups.
Cefoperazone Impurity D: Another related impurity with unique chemical characteristics.
Uniqueness: Cefoperazone Impurity B is unique due to its specific chemical structure and the conditions under which it is formed. Its study is crucial for ensuring the overall quality and safety of cefoperazone .
Properties
CAS No. |
711590-76-4 |
|---|---|
Molecular Formula |
C25H26N9O8S2 |
Molecular Weight |
644,67 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
(6R,7R)-7-[[(2R)-2-[[(4-ETHYL-2,3-DIOXOPIPERAZIN-1-YL)CARBONYL]AMINO]-2-(4-HYDROXYPHENYL)ACETYL]AMINO]-3-[(4-METHYL-5-THIOXO-4,5-DIHYDRO-1H-TETRAZOL-1-YL)METHYL]-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


